ethyl 4-(2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetyl)piperazine-1-carboxylate
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a pyrazolo[3,4-d]pyrimidin-6-yl group, a thioacetyl group, and a piperazine-1-carboxylate group. These groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The pyrazolo[3,4-d]pyrimidin-6-yl group is a bicyclic structure with a pyrazole ring fused to a pyrimidine ring. The thioacetyl group contains a sulfur atom, which could have interesting effects on the compound’s reactivity. The piperazine-1-carboxylate group is a cyclic structure with a carboxylate group, which could confer acidic properties to the compound .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its exact structure and the conditions under which it is stored and used. The presence of the thioacetyl and piperazine-1-carboxylate groups suggests that it could participate in a variety of reactions, including nucleophilic substitution and acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, its solubility would depend on the presence and location of polar groups, while its melting and boiling points would depend on its molecular weight and the strength of the intermolecular forces .Scientific Research Applications
- Pyrazolines, including derivatives like our compound, have demonstrated antibacterial properties . Researchers have reported their effectiveness against various bacterial strains, making them potential candidates for novel antibiotics.
- Some pyrazoline derivatives exhibit antifungal activity . Investigating the efficacy of our compound against fungal pathogens could provide insights into its therapeutic potential.
- Pyrazolines have been explored for their antiparasitic properties . Assessing the impact of our compound on parasites could contribute to the development of new treatments.
- Inflammation plays a crucial role in various diseases. Pyrazoline derivatives have shown anti-inflammatory effects . Investigating whether our compound modulates inflammation pathways could be valuable.
- Oxidative stress contributes to cellular damage. Pyrazolines, including our compound, have antioxidant properties . Studying its impact on reactive oxygen species (ROS) and oxidative stress markers could be insightful.
- Our compound’s effects on acetylcholinesterase (AchE) activity in the brain of alevins (young fish) were investigated . AchE inhibition can lead to behavioral changes and impaired movement. Understanding its neurotoxic potential is essential.
Antibacterial Activity
Antifungal Potential
Antiparasitic Effects
Anti-Inflammatory Properties
Antioxidant Activity
Neurotoxicity Assessment
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 4-[2-[(4-oxo-1,5-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O4S/c1-2-24-14(23)20-5-3-19(4-6-20)10(21)8-25-13-16-11-9(7-15-18-11)12(22)17-13/h7H,2-6,8H2,1H3,(H2,15,16,17,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USYLHHUMTYAOMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NC3=C(C=NN3)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-(2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetyl)piperazine-1-carboxylate |
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